Capsiate

概要

説明

カプシエートは、カプサイシンとは異なる非辛味アナログであり、主にCH-19 Sweetと呼ばれる非辛味唐辛子品種に含まれています。カプサイシンが辛味で知られているのに対し、カプシエートは灼熱感はありません。 この化合物は、その潜在的な健康上の利点とさまざまな分野における用途から、大きな注目を集めています .

作用機序

カプシエートは、主にTransient Receptor Potential Vanilloid 1(TRPV1)受容体の活性化によってその効果を発揮します。この受容体は、痛み知覚、体温調節、代謝など、さまざまな生理学的プロセスに関与しています。 カプシエートは腸のTRPV1受容体を活性化し、エネルギー代謝の増加と体脂肪の蓄積の減少につながります . さらに、カプシエートは血管新生と血管透過性に役割を果たすSrcキナーゼの活性化を阻害します .

生化学分析

Biochemical Properties

Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in capsaicin synthesis . The enzyme cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of vanillin to vanillyl alcohol during this compound biosynthesis . This process is more prevalent in the mature red fruit placental extract than in the immature green fruit placental extract .

Cellular Effects

This compound and its dihydroderivative, dihydrothis compound, have been shown to inhibit vascular endothelial growth factor (VEGF)–induced proliferation, chemotactic motility, and capillary-like tube formation of primary cultured human endothelial cells . They also block VEGF-induced endothelial permeability and loss of vascular endothelial (VE)–cadherin–facilitated endothelial cell-cell junctions .

Molecular Mechanism

This compound exerts its effects at the molecular level by suppressing VEGF-induced activation of Src kinase and phosphorylation of its downstream substrates, such as p125 FAK and VE-cadherin . It does this without affecting autophosphorylation of the VEGF receptor KDR/Flk-1 . In vitro kinase assay and molecular modeling studies revealed that this compound inhibits Src kinase activity via its preferential docking to the ATP-binding site of Src kinase .

Temporal Effects in Laboratory Settings

The effects of this compound on endurance performance have been studied over time in laboratory settings . For example, male BALB/c mice orally given this compound (10 mg/kg) were able to keep swimming longer before exhaustion than the control mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, one study explored the effects of 10 mg/kg of this compound on swimming endurance in mice . The consumption of 10 mg/kg of this compound enhanced endurance performance, largely attributed to the increase in fatty acid utilization .

Metabolic Pathways

This compound is involved in metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . The potent biological effects of this compound are intimately related to these metabolic pathways .

Subcellular Localization

Capsaicinoid-related genes, which could be involved in this compound biosynthesis, were found to be most highly expressed in the placenta of chili pepper fruits

準備方法

合成経路と反応条件: カプシエートは、リパーゼ触媒による動的トランスアシル化反応によって、カプサイシンから合成できます。この方法は、リパーゼを触媒として用いて、バニリルアルコールをノナン酸でアシル化します。 反応は通常、n-ヘキサン中で70°Cで行われます .

工業的製造方法: カプシエートの工業的製造には、上記で述べた酵素合成法が使用されます。この方法は、効率が高く、大量のカプシエートを製造できるため、好まれています。 このプロセスでは、アシルドナーを別途調製する必要がなく、カプサイシンからカプシエートへの直接変換が行われます .

化学反応の分析

反応の種類: カプシエートは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: カプシエートは、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて、制御された条件下で酸化できます。

還元: カプシエートの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: カプシエートを含む置換反応は、一般的に水酸化物イオンやアミンなどの求核剤を必要とします。

主要な生成物: これらの反応から生成される主要な生成物は、使用される試薬と条件によって異なります。 例えば、カプシエートの酸化はバニリン酸誘導体をもたらす可能性があり、還元はバニリルアルコール誘導体をもたらす可能性があります .

4. 科学研究への応用

カプシエートは、さまざまな分野で幅広い科学研究への応用があります。

化学: カプシエートは、カプサイシノイドの合成と反応性を研究するためのモデル化合物として使用されます。その非辛味性は、実験室での取り扱いを容易にします。

生物学: カプシエートは、細胞プロセスに対する影響、特にSrcキナーゼ活性を直接阻害することにより、血管新生と血管透過性を阻害する能力について研究されています.

医学: カプシエートは、体重管理、抗炎症、抗がん療法において潜在的な可能性を示しています。

産業: カプシエートは、食品業界ではカプサイシンの非辛味代替品として使用され、灼熱感なしにカプサイシノイドの健康上の利点を提供します.

科学的研究の応用

Capsiate has a wide range of scientific research applications across various fields:

類似化合物との比較

カプシエートは、ジヒドロカプシエートやノルジヒドロカプシエートなど、カプシノイドと呼ばれる化合物群の一部です。これらの化合物は、構造的にカプサイシンに似ていますが、辛味がありません。

類似化合物:

カプサイシン: 辛味と痛みを和らげる、抗炎症作用など、幅広い生物活性で知られています。

ジヒドロカプシエート: カプシエートに似ていますが、化学構造がわずかに異なり、生物活性が異なります。

ノルジヒドロカプシエート: カプシエートと同様の潜在的な健康上の利点を持つ別の非辛味カプシノイド.

カプシエートの独自性: カプシエートの非辛味性は、カプサイシノイドの中で独特であり、カプサイシンの灼熱感が望ましくない用途で使用することができます。 カプシエートは、不快感を伴わずにTRPV1受容体を活性化できるため、研究および治療目的で貴重な化合物です .

特性

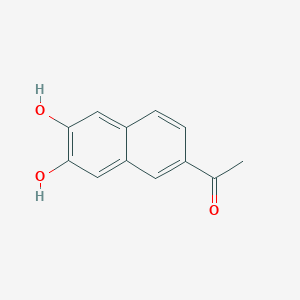

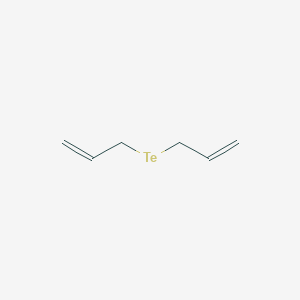

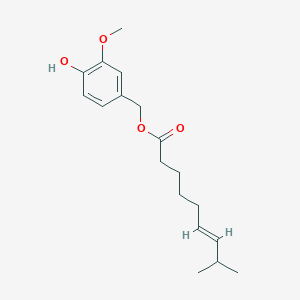

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNYIDDNJYKCP-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174575 | |

| Record name | Capsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205687-01-0 | |

| Record name | Capsiate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsiate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPSIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8I7HG5I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)